

The P2X3 Receptor: A Comprehensive Technical Guide on Molecular Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gefapixant Citrate

Cat. No.: B10860164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor is a ligand-gated ion channel that plays a pivotal role in sensory neurotransmission, particularly in the context of nociception and chronic pain.[1][2] As a member of the P2X family of purinergic receptors, it is activated by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[1] Predominantly expressed in sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia, the P2X3 receptor is a key transducer of noxious stimuli, making it a significant target for the development of novel analgesics and other therapeutics for sensory-related disorders such as chronic cough and overactive bladder.[3][4] This technical guide provides an in-depth overview of the molecular structure, function, and pharmacology of the P2X3 receptor, with a focus on quantitative data, experimental methodologies, and signaling pathways to support advanced research and drug development efforts.

Molecular Structure

The P2X3 receptor is a homotrimeric protein, meaning it is composed of three identical subunits that assemble to form a functional ion channel. Each subunit consists of approximately 397 amino acids and has a molecular weight of about 44 kDa. The subunits share a common topology, featuring intracellular N- and C-termini, two transmembrane domains (TM1 and TM2), and a large, glycosylated extracellular loop rich in disulfide bonds. This extracellular domain is crucial as it houses the ATP binding site.

The overall architecture of the P2X3 receptor resembles a dolphin, with distinct domains referred to as the head, dorsal fin, and left flipper. X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human P2X3 receptor in various conformational states: apo (resting), agonist-bound (open), desensitized, and antagonist-bound. These structures have been instrumental in elucidating the mechanisms of channel gating and inhibition.

The ATP binding site is located at the interface between adjacent subunits in the extracellular domain, approximately 40 Å from the cell membrane. Upon ATP binding, the receptor undergoes a significant conformational change, leading to the opening of the ion pore. The ion channel itself is formed by the second transmembrane domain (TM2) of each of the three subunits. In the open state, a "cytoplasmic cap" motif is formed intracellularly, which helps to stabilize the open pore and creates lateral fenestrations for ion and water egress.

Function and Electrophysiological Properties

The primary function of the P2X3 receptor is to act as a non-selective cation channel, permeable to Na⁺, K⁺, and Ca²⁺. Upon activation by ATP, the influx of these cations leads to depolarization of the neuronal membrane and the initiation of an action potential, thereby transmitting a sensory signal.

Activation and Desensitization

P2X3 receptors are characterized by their rapid activation and desensitization kinetics. Application of micromolar concentrations of ATP can activate the channel within milliseconds, followed by a rapid desensitization, often within tens of milliseconds, in the continued presence of the agonist. This rapid desensitization is a key feature that distinguishes P2X3 from other P2X receptor subtypes.

Recovery from desensitization is remarkably slow, often taking several minutes. This prolonged recovery period is thought to be a protective mechanism to prevent over-excitation of sensory neurons. The rate of recovery is dependent on the agonist, with some agonists promoting faster recovery than others. Divalent cations, such as Mg²⁺, can stabilize the desensitized state and slow the recovery process.

A phenomenon known as "high-affinity desensitization" (HAD) has also been described, where nanomolar concentrations of ATP, which are insufficient to activate the channel, can still induce

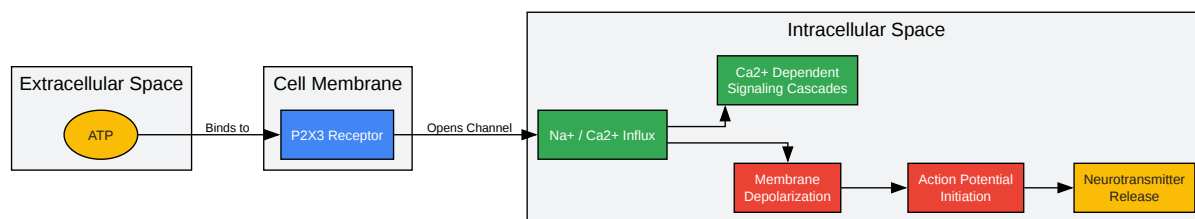
a slow-onset desensitization. This suggests that the receptor can enter a desensitized state from a closed state.

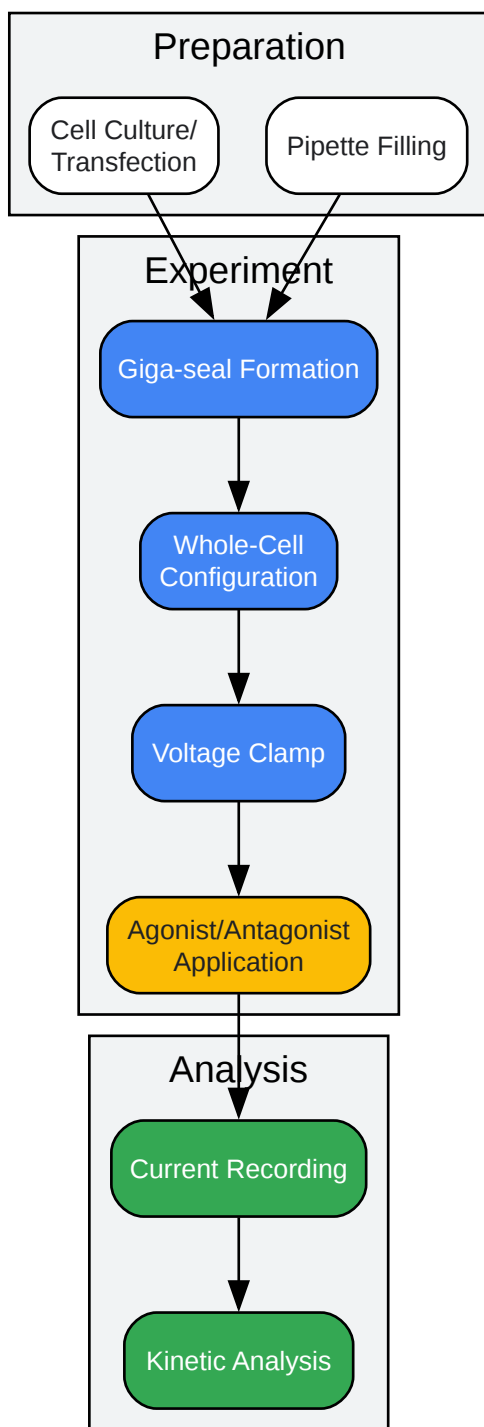
Ion Permeability and Conductance

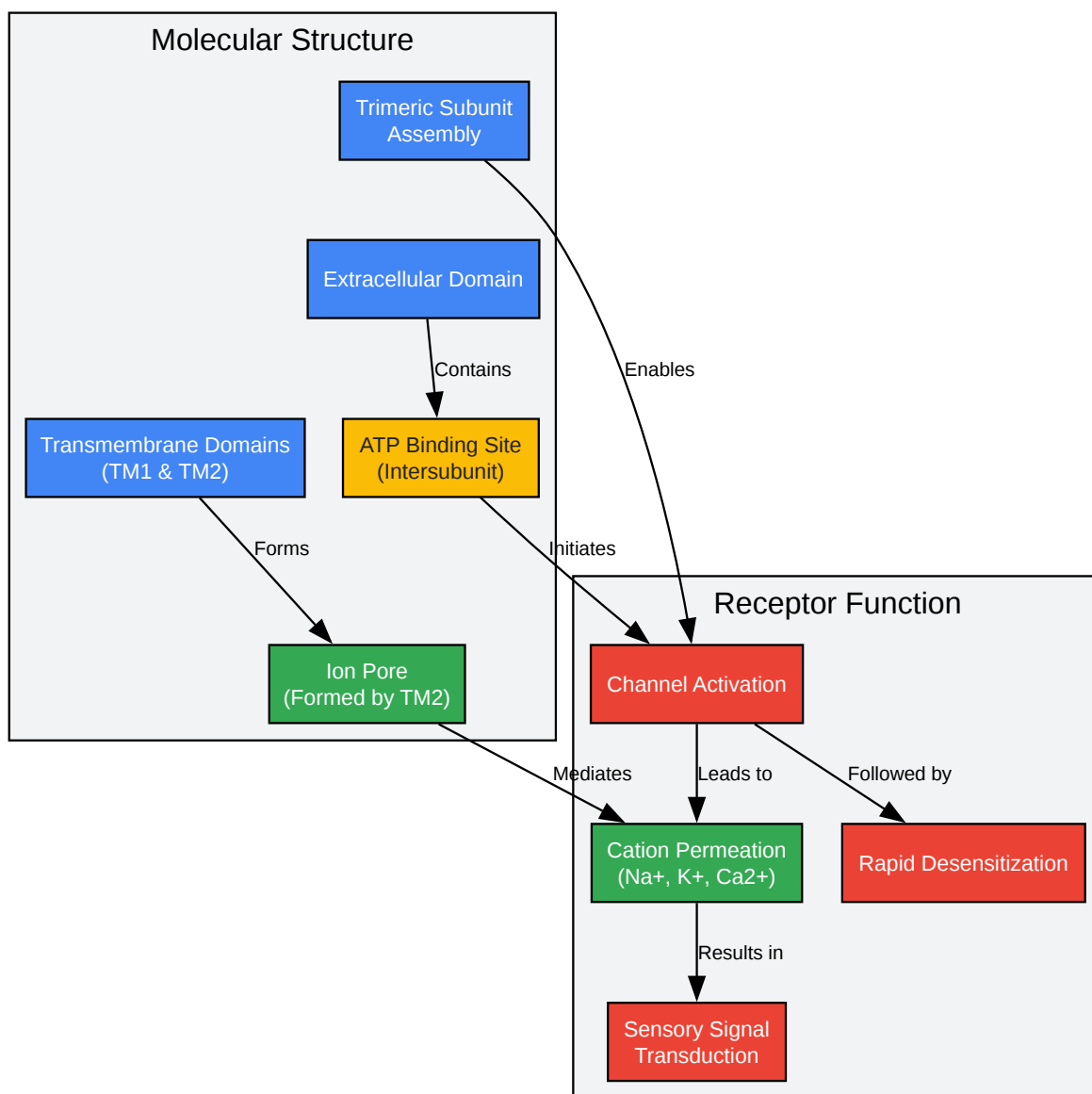
The P2X3 receptor channel is non-selective for cations, allowing the passage of small monovalent and divalent cations. The pore is wide enough to accommodate these ions, and the influx of Ca^{2+} is particularly significant as it can trigger various intracellular signaling cascades.

Signaling Pathways

Activation of the P2X3 receptor leads to direct membrane depolarization due to cation influx. The subsequent increase in intracellular Ca^{2+} can activate a variety of downstream signaling pathways, further modulating neuronal excitability and contributing to sensory signaling.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. P2X3 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [The P2X3 Receptor: A Comprehensive Technical Guide on Molecular Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860164#molecular-structure-and-function-of-the-p2x3-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com